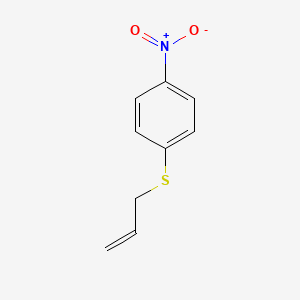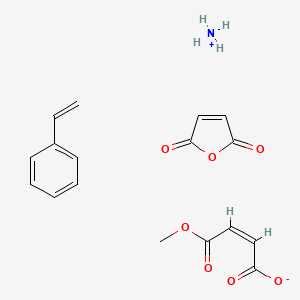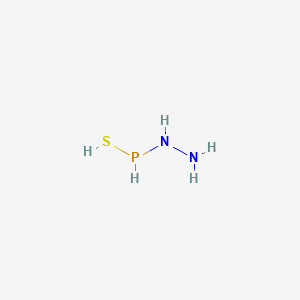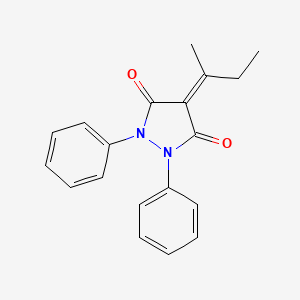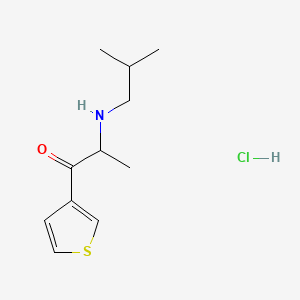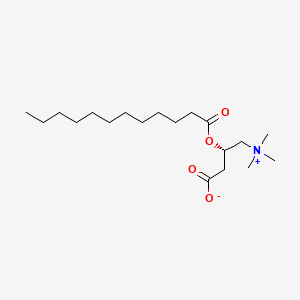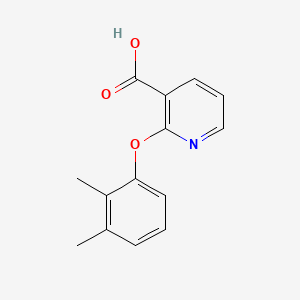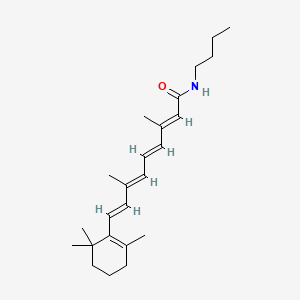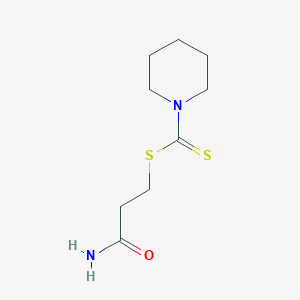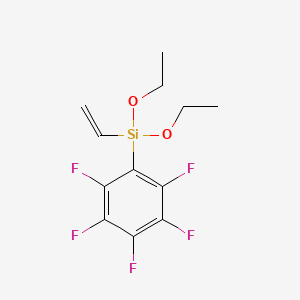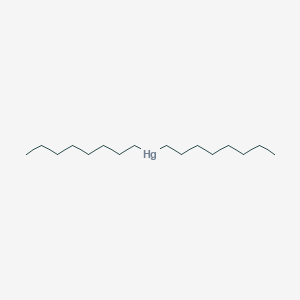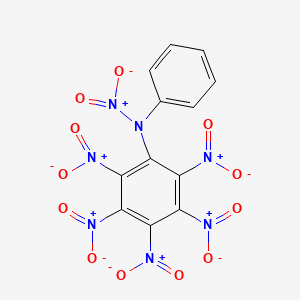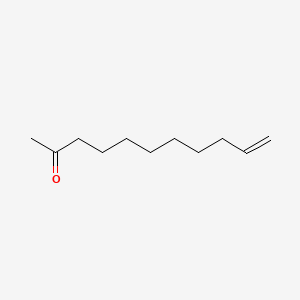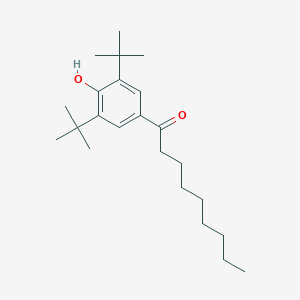
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an intermediate in pharmaceutical synthesis. The compound’s structure features a phenolic group substituted with tert-butyl groups, which enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one typically involves the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with nonan-1-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified using industrial-scale chromatography or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with antioxidant properties.
Industry: In the production of stabilizers for plastics and other materials
Mecanismo De Acción
The antioxidant activity of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative damage. The tert-butyl groups enhance the stability of the phenoxyl radical, making the compound an effective antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)nonan-1-one stands out due to its unique combination of a long alkyl chain and a phenolic group with tert-butyl substitutions. This structure provides enhanced lipophilicity and stability, making it particularly effective in applications requiring long-term antioxidant protection .
Propiedades
Número CAS |
28441-01-2 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-(3,5-ditert-butyl-4-hydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C23H38O2/c1-8-9-10-11-12-13-14-20(24)17-15-18(22(2,3)4)21(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3 |
Clave InChI |
OBMYRLSDOSSIBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


